The compound "8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione" represents a class of quinazoline derivatives that have garnered interest in the scientific community due to their potential as therapeutic agents. Quinazolines are heterocyclic compounds that have shown a wide range of biological activities, including antitumor properties. The interest in these compounds is partly due to their ability to inhibit tyrosine kinases, which are key regulators of signal transduction pathways and are implicated in the pathogenesis of various cancers.
The primary application of quinazoline derivatives is in the field of oncology, where they are investigated for their antitumor activity. The first paper presents a compound with a Michael acceptor that has shown excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice1. This suggests that such compounds could be developed into oral chemotherapeutic agents for the treatment of cancers that overexpress EGFR and HER-2.
In the realm of chemical synthesis, the second paper discusses the preparation of a related compound, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, and its interactions with various nucleophilic reagents2. This work is significant as it provides insights into the reactivity of quinazoline derivatives, which is essential for the design and synthesis of new compounds with potential biological activities.
While the provided data does not include specific case studies, the information from the first paper implies that the quinazoline derivatives have been tested in vivo using animal models, which serve as case studies for their antitumor efficacy1. These studies are crucial for understanding the therapeutic potential and safety profile of these compounds before they can be considered for clinical trials in humans.
The compound is listed under several chemical databases and suppliers, including Chemical Book and PubChem, where it is identified by its CAS Number 853029-57-9. It falls under the category of purine derivatives and is recognized for its structural complexity due to the presence of both bromine and quinazoline moieties, which are significant in biological activity.
The synthesis of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione involves multiple steps that can include the following methods:
Specific experimental conditions such as temperature, reaction time, and solvent choice are crucial for optimizing yields and purity. For example, reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
The molecular structure of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems.
The compound participates in various chemical reactions typical for purines and their derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action for 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors:
Experimental studies would be necessary to elucidate its precise mechanism through biochemical assays.
Key physical and chemical properties of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione include:
Property | Value |
---|---|
Melting Point | >255°C (decomposes) |
Boiling Point | Predicted around 602.9±65°C |
Density | 1.55 g/cm³ |
Solubility | Slightly soluble in DMSO; very slightly in methanol (when heated) |
pKa | Approximately 2.34 (predicted) |
Appearance | Solid; white to pale yellow |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to potential decomposition at high temperatures.
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: